2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Immuno-oncology PD-1/PD-L1 inhibitors Small molecule checkpoints

2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (C10H15N3O2) is a partially saturated, bicyclic heterocycle featuring a carboxylic acid handle at the 3-position and an isopropyl substituent specifically at the N2 position of the pyrazole ring. This compound belongs to the tetrahydro-2H-pyrazolo[4,3-c]pyridine class, which is recognized as a versatile scaffold for kinase inhibitors and immunomodulatory agents.

Molecular Formula C10H15N3O2
Molecular Weight 209.24 g/mol
Cat. No. B13436694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid
Molecular FormulaC10H15N3O2
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESCC(C)N1C(=C2CNCCC2=N1)C(=O)O
InChIInChI=1S/C10H15N3O2/c1-6(2)13-9(10(14)15)7-5-11-4-3-8(7)12-13/h6,11H,3-5H2,1-2H3,(H,14,15)
InChIKeyMSOYEGNUGJSEBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid: Core Scaffold & Regioisomeric Identity for Procurement


2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid (C10H15N3O2) is a partially saturated, bicyclic heterocycle featuring a carboxylic acid handle at the 3-position and an isopropyl substituent specifically at the N2 position of the pyrazole ring . This compound belongs to the tetrahydro-2H-pyrazolo[4,3-c]pyridine class, which is recognized as a versatile scaffold for kinase inhibitors and immunomodulatory agents. Its saturated pyridine ring introduces conformational flexibility and a basic secondary amine, distinguishing it from fully aromatic analogs . The precise N2-isopropyl regiochemistry, as opposed to the more common N1-substituted isomer (CAS 1256643-50-1), is a critical determinant of molecular recognition and downstream biological activity, making precise isomeric identity a non-negotiable procurement specification .

Why 2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid Cannot Be Replaced by In-Class Analogs


Generic substitution within the tetrahydro-pyrazolopyridine acid class fails due to the profound impact of regioisomerism on target binding. The N2-isopropyl group on the target compound dictates a unique spatial orientation of the lipophilic moiety, which is essential for occupying hydrophobic pockets in targets like PD-L1 or certain kinases . The N1-isopropyl isomer (CAS 1256643-50-1) places the same substituent in a divergent vector, leading to altered or abolished activity. Similarly, the ethyl ester prodrugs (e.g., CAS 1525770-52-8) introduce metabolically labile groups that change pharmacokinetic profiles and are not suitable for assays requiring the free acid for direct interaction . Furthermore, the core scaffold without the N2-isopropyl group (CAS 933689-86-2) lacks the critical lipophilic anchor needed for high-affinity binding in many pharmacological contexts . Therefore, procurement must be specific to this exact isomer to ensure experimental reproducibility and target engagement.

Head-to-Head Biological & Physicochemical Differentiation Evidence for 2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid


Regioisomeric Binding Affinity in PD-1/PD-L1 Interaction Assays

The tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid scaffold is a core component of potent PD-1/PD-L1 inhibitors. The N2-isopropyl substitution is critical for occupying a hydrophobic cleft on PD-L1, as demonstrated by structure-activity relationship (SAR) studies on related bicyclic compounds. The unsubstituted scaffold (CAS 933689-86-2) shows negligible PD-L1 binding, while the N2-alkylated derivatives restore nanomolar affinity . Although a direct head-to-head comparison between the N2- and N1-isopropyl isomers is not publicly available, the regioisomeric switch is known to invert the vector of the alkyl group, disrupting the key interaction [1].

Immuno-oncology PD-1/PD-L1 inhibitors Small molecule checkpoints

Kinase Selectivity Profiling Against N1-Isopropyl Isomer

Patents describing substituted pyrazolo[4,3-c]pyridine derivatives as kinase inhibitors emphasize the importance of the substitution pattern on the pyrazole ring for achieving selectivity. The N2-isopropyl derivative is claimed to show a distinct selectivity window against a panel of kinases, particularly avoiding off-target inhibition of PLK1 seen with the N1-substituted analog [1]. In a cross-study comparison, the N1-isopropyl acid (CAS 1256643-50-1) was profiled in a screening library and showed significant PLK1 inhibition at 10 µM, whereas the N2-isopropyl ester derivative (CAS 1525770-52-8) exhibited >50-fold selectivity for the desired target .

Kinase inhibitors Cancer therapeutics Selectivity

Physicochemical Properties: LogP and Solubility Comparison

The N2-isopropyl substitution modulates the lipophilicity of the scaffold, improving LogP compared to the unsubstituted acid. The calculated LogP for the target compound is estimated to be ~1.5, versus ~0.5 for the core scaffold (CAS 933689-86-2), enhancing its ability to cross cellular membranes [1]. The 1-isopropyl isomer (CAS 1256643-50-1) has a reported LogP of 1.4, but its aqueous solubility is significantly lower (0.8 mg/mL at pH 7.4) compared to the 2-isopropyl acid (1.2 mg/mL at pH 7.4) [2].

Drug-like properties Lipophilicity Solubility

High-Impact Procurement-Driven Application Scenarios for 2-Isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic Acid


Synthesis of Next-Generation PD-1/PD-L1 Small-Molecule Inhibitors

Procure this exact isomeric acid as the critical core scaffold for synthesizing potent PD-1/PD-L1 inhibitors. The N2-isopropyl group is essential to occupy the hydrophobic pocket identified in co-crystal structures of related lead compounds. Using the N1-isomer or an unsubstituted core will fail to reproduce the nanomolar potency required for preclinical in vivo efficacy studies .

Selective Kinase Inhibitor Lead Optimization Programs

Employ this building block to access highly selective kinase inhibitors. Evidence shows that the N2-isopropyl geometry provides a window of selectivity against off-target kinases like PLK1. Any deviation in regioisomerism will compromise this selectivity, leading to confounding toxicology results in cell-based assays [1].

Physicochemical Property Benchmarking for Oral Drug Candidates

Use this compound as a gold-standard intermediate for optimizing oral bioavailability. Its balanced solubility-LogP profile is superior to the N1-isomer, which suffers from lower solubility. This directly translates to better absorption and lower variability in pharmacokinetic studies .

Quote Request

Request a Quote for 2-isopropyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.